molecular formula C7H4Br2O3 B194446 3,5-Dibromo-4-hydroxybenzoic acid CAS No. 3337-62-0

3,5-Dibromo-4-hydroxybenzoic acid

Cat. No. B194446
CAS RN: 3337-62-0
M. Wt: 295.91 g/mol
InChI Key: PHWAJJWKNLWZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-hydroxybenzoic acid is an alkylated aromatic compound with active bromo groups . It has a molecular formula of C7H4Br2O3 and an average mass of 295.913 Da . It is used as an organic synthesis reagent, biological stain, and enzyme inhibitor . It is also a key intermediate in the production of APIs .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-hydroxybenzoic acid consists of a benzene ring bearing two bromo groups and one hydroxy group . The compound has a density of 2.2±0.1 g/cm3, a boiling point of 342.0±42.0 °C at 760 mmHg, and a molar volume of 132.8±3.0 cm3 .


Physical And Chemical Properties Analysis

3,5-Dibromo-4-hydroxybenzoic acid has a density of 2.2±0.1 g/cm3, a boiling point of 342.0±42.0 °C at 760 mmHg, and a molar volume of 132.8±3.0 cm3 . It also has a flash point of 160.6±27.9 °C and a refractive index of 1.685 .

Scientific Research Applications

Nitrosodecarboxylation and Rearrangement Processes

3,5-Dibromo-4-hydroxybenzoic acid is involved in nitrosodecarboxylation reactions. When reacted with sodium nitrite in acetic acid, it forms dibromonitrophenol. This process is accompanied by rearrangement and oxidation of nitrosophenols, indicating its potential in organic synthesis and transformation studies (Shishkin & Fadin, 2008).

Herbicide Detoxification in Transgenic Plants

3,5-Dibromo-4-hydroxybenzoic acid is a primary metabolite of the herbicide bromoxynil. Transgenic tobacco plants expressing a specific nitrilase gene from Klebsiella ozaenae can convert bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, providing herbicide resistance. This highlights its role in developing herbicide-resistant crops and bioremediation strategies (Stalker, McBride & Malyj, 1988).

Microbial Metabolism in Soil

Microbial isolates from soil, like Klebsiella pneumoniae, can metabolize bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid and use the released ammonia as a nitrogen source. This indicates the compound's role in the nitrogen cycle and its potential in bioremediation of herbicide-contaminated sites (McBride, Kenny & Stalker, 1986).

Polymer Synthesis

The compound is utilized in polymer synthesis, showing its importance in material science and industrial applications. For instance, bulk condensations of 3,5-dibromo-4-hydroxybenzoic acid with acetic anhydride lead to high molecular weight poly(4-hydroxybenzoate)s, indicating its utility in creating novel polymers and materials (Kricheldorf & Schwarz, 1984).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The compound’s multiple usages such as organic synthesis reagent, biological stain, and enzyme inhibitor, as well as its role as a key intermediate in the production of APIs, suggest potential for further exploration and application in these areas .

properties

IUPAC Name

3,5-dibromo-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWAJJWKNLWZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041656
Record name 3,5-Dibromo-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-hydroxybenzoic acid

CAS RN

3337-62-0
Record name 3,5-Dibromo-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3337-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-4-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromo-4-hydroxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3,5-dibromo-4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dibromo-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-4-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIBROMO-4-HYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Z5A9EPEI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3,5-Dibromo-4-hydroxybenzoic acid

Citations

For This Compound
362
Citations
E Grovenstein Jr, UV Henderson Jr - Journal of the American …, 1956 - ACS Publications
The kinetics of the bromination of 3, 5-dibromo-2-hydroxy-and 3, 5-dibromo-4-hydroxybenzoic acids and of the corre-sponding phenols, 2, 4-dibromo-and 2, 6-dibromophenol, have …
Number of citations: 66 pubs.acs.org
KM Ibne-Rasa - Journal of the American Chemical Society, 1962 - ACS Publications
Results Symbols.—The reactants and the product of the reaction under investigation are acid-base systems. In the following discussion, I will symbolize totally the mixture of the neutral …
Number of citations: 26 pubs.acs.org
AM Kharaev, RC Bazheva, ZK Sultigova… - Journal of Physics …, 2021 - iopscience.iop.org
Modified copolyesters using 3, 5-dibromo-4-hydroxybenzoic acid chloride have been synthesized by the method of low-temperature polycondensation (acceptor-catalytic …
Number of citations: 5 iopscience.iop.org
C Flodin, FB Whitfield - Phytochemistry, 1999 - Elsevier
The green marine alga Ulva lactuca is known to contain simple bromophenols, especially 2,4,6-tribromophenol, but the precursor of these compounds in the alga is not known. With the …
Number of citations: 99 www.sciencedirect.com
E Grovenstein Jr, GA Ropp - Journal of the American Chemical …, 1956 - ACS Publications
By making special application of carbon-13 isotope fractionation as followed in the carbon dioxide product by mass spectrometric measurements, it has been found possible to verify the …
Number of citations: 36 pubs.acs.org
H Zhai, X Zhang - Environmental science & technology, 2011 - ACS Publications
Brominated disinfection byproducts (Br-DBPs) are generally more cytotoxic and genotoxic than their chlorinated analogues. A great portion of total organic bromine in chlorinated …
Number of citations: 243 pubs.acs.org
Y Pan, X Zhang - Environmental science & technology, 2013 - ACS Publications
Bromide is naturally present in source waters worldwide. Chlorination of drinking water can generate a variety of chlorinated and brominated disinfection byproducts (DBPs). Although …
Number of citations: 313 pubs.acs.org
J Liu, M Gibb, SH Pradhan, CM Sayes - Chemosphere, 2022 - Elsevier
Halogenated disinfection byproducts (halo-DBPs) are drinking water contaminants of great public health concern. Nine haloaliphatic DBPs have been regulated by the US …
Number of citations: 8 www.sciencedirect.com
J Liu, C Olson, N Qiu, CM Sayes - Chemical Research in …, 2020 - ACS Publications
Disinfecting drinking water with chlorine inadvertently generates disinfection byproducts (DBPs) which can cause potential adverse health effects to humans. Haloaromatic DBPs are a …
Number of citations: 6 pubs.acs.org
VK Knight, MH Berman… - … and Chemistry: An …, 2003 - Wiley Online Library
Bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile) is a halogenated aromatic nitrile herbicide used on a variety of crops for the postemergence control of annual broad‐leaved weeds. …
Number of citations: 20 setac.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.